molecular formula C18H28N2O5S B4430875 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3,3-dimethylbutanoyl)piperazine

1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3,3-dimethylbutanoyl)piperazine

Cat. No. B4430875
M. Wt: 384.5 g/mol
InChI Key: RMDLBWSQBFIXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3,3-dimethylbutanoyl)piperazine, commonly known as DMTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

DMTS works by binding to specific receptors in the body, including the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. DMTS has been shown to modulate the activity of the sigma-1 receptor, leading to various physiological effects.
Biochemical and Physiological Effects:
DMTS has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models. DMTS has been studied for its potential to treat various neurological disorders, including Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

DMTS has several advantages for lab experiments, including its unique chemical structure, which makes it a promising candidate for developing drugs that target specific receptors in the body. However, DMTS has some limitations, including its low solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several potential future directions for DMTS research, including further studies on its potential as an anti-cancer agent and as a treatment for neurological disorders. Additionally, researchers may investigate the potential of DMTS as a tool for studying the sigma-1 receptor and its role in various physiological processes. The development of new synthesis methods for DMTS may also lead to improved applications in various fields of research.

Scientific Research Applications

DMTS has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. Its unique chemical structure makes it a promising candidate for developing drugs that target specific receptors in the body. DMTS has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and as a treatment for neurological disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-3,3-dimethylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5S/c1-18(2,3)13-17(21)19-8-10-20(11-9-19)26(22,23)14-6-7-15(24-4)16(12-14)25-5/h6-7,12H,8-11,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDLBWSQBFIXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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